molecular formula C14H18N6O2S B2380912 (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 2034286-68-3

(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2380912
CAS No.: 2034286-68-3
M. Wt: 334.4
InChI Key: UKMQOOMOYDMUOP-UHFFFAOYSA-N
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Description

The compound “(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone” is a heterocyclic organic molecule featuring a pyrrolidine ring substituted with a pyrazine derivative and a thiadiazole moiety. The evidence primarily focuses on unrelated compounds, such as Zygocaperoside and Isorhamnetin-3-O glycoside (), or synthetic methods for structurally distinct chromenopyrazolopyridines ().

Properties

IUPAC Name

[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2S/c1-9-13(23-18-17-9)14(21)20-5-4-10(8-20)22-12-7-15-6-11(16-12)19(2)3/h6-7,10H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMQOOMOYDMUOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NC(=CN=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and rings. A possible synthetic route could include:

    Formation of the pyrazine ring: This might involve the reaction of appropriate precursors under conditions that promote cyclization.

    Attachment of the dimethylamino group: This could be achieved through nucleophilic substitution or other suitable reactions.

    Formation of the pyrrolidine ring: This step might involve the cyclization of a linear precursor.

    Formation of the thiadiazole ring: This could involve the reaction of a thioamide with a diazotizing agent.

    Coupling of the different fragments: The final step would involve coupling the pyrazine, pyrrolidine, and thiadiazole fragments under conditions that promote the formation of the desired methanone linkage.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Optimization of reaction conditions: Temperature, pressure, solvent, and catalysts.

    Purification steps: Techniques such as crystallization, distillation, or chromatography.

    Scale-up considerations: Ensuring that the reactions can be performed efficiently on a large scale.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: The presence of nitrogen and sulfur atoms suggests that the compound could be susceptible to oxidation.

    Reduction: Certain functional groups, such as the methanone linkage, might be reduced under appropriate conditions.

    Substitution: The dimethylamino group and other substituents might be replaced by other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate, etc.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, etc.

    Substitution reagents: Halogenating agents, nucleophiles, etc.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Research indicates that this compound may exhibit pharmacological activities relevant to treating neurological disorders. Studies have shown its potential as an inhibitor of specific enzymes involved in lipid signaling pathways, which could be beneficial for conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Study: Neuroprotective Effects
A study explored the neuroprotective effects of related compounds in models of oxidative stress. Results indicated that derivatives of the compound could reduce neuronal cell death and improve cognitive function in animal models. This highlights the importance of further investigating its therapeutic potential.

Biological Applications

Biochemical Assays
The compound is utilized in biochemical assays to study enzyme interactions and receptor binding. Its unique structure allows it to engage with various biological targets, making it a valuable tool for researchers investigating cellular mechanisms.

Antimicrobial Activity
Research has demonstrated that derivatives of this compound possess antimicrobial properties against several strains of bacteria and fungi. For example, compounds similar in structure were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Materials Science

Novel Material Development
In materials science, the compound is being explored for its potential use in synthesizing novel materials with unique electronic and optical properties. The incorporation of the pyrazine and thiadiazole rings may lead to innovative applications in organic electronics and photonic devices.

Industrial Applications

Agrochemicals and Specialty Chemicals
The compound is also investigated for its applications in developing agrochemicals and specialty chemicals. Its ability to interact with biological systems makes it a candidate for creating environmentally friendly pesticides or herbicides.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, for example, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis requires structural analogs or functional group-based parallels. Below is a theoretical comparison based on chemical motifs present in the compound and related molecules from the evidence:

Table 1: Key Structural Features and Hypothetical Comparisons

Feature Target Compound Similar Compound (From Evidence) Functional Relevance
Pyrazine Derivative 6-(Dimethylamino)pyrazin-2-yl group N/A (No pyrazine analogs in evidence) Potential kinase inhibition or DNA binding
Thiadiazole Moiety 4-methyl-1,2,3-thiadiazol-5-yl group Thieno[2,3-d]pyrimidine () Electron-deficient heterocycle for reactivity
Pyrrolidine Ring 3-substituted pyrrolidin-1-yl group Zygocaperoside () Conformational flexibility for binding

Hypothetical Research Findings:

Synthetic Challenges: The presence of a pyrazine-pyrrolidine ether linkage may introduce steric hindrance during synthesis, similar to the multi-step protocols required for chromenopyrazolopyridines ().

Spectroscopic Characterization: UV and NMR spectroscopy (as applied to Zygocaperoside in ) would be critical for verifying the structure, particularly the dimethylamino group’s electronic effects on the pyrazine ring.

Limitations of Available Evidence

  • discusses 3D cell culture platforms, which are irrelevant to structural or functional comparisons.

Recommendations for Further Research

Synthetic Studies : Adapt protocols from (e.g., FeCl3-SiO2 catalysis) to synthesize the target compound.

Biological Screening: Test for kinase inhibition or antimicrobial activity, leveraging known properties of thiadiazoles and pyrazines.

Spectroscopic Analysis : Employ 1H-NMR and 13C-NMR (as in ) to confirm structural integrity.

Biological Activity

The compound (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule that exhibits significant potential in various biological applications due to its unique structural features. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 318.4 g/mol. The structure includes:

  • A pyrrolidine ring ,
  • A pyrazine moiety with a dimethylamino group,
  • A thiadiazole ring .

These components contribute to the compound's solubility and pharmacokinetic properties, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The dimethylamino group enhances solubility, which may facilitate better cellular uptake and interaction with target proteins. The proposed mechanisms include:

  • Inhibition of Specific Enzymes: The compound may inhibit enzymes involved in critical cellular pathways, thereby affecting cell proliferation and survival.
  • Modulation of Receptor Activity: By binding to certain receptors, the compound can influence signaling pathways that regulate various physiological processes.

Biological Activity

Research indicates that compounds similar to This compound exhibit a range of biological activities:

  • Antitumor Activity:
    • Pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that pyrazole-based compounds can effectively target BRAF(V600E) mutations in cancer cells .
    • A study involving similar pyrazole derivatives indicated significant cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231, especially when combined with doxorubicin .
  • Anti-inflammatory Effects:
    • Compounds containing thiadiazole and pyrazole rings have been linked to anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Activity:
    • The presence of the thiadiazole ring in the compound suggests potential antimicrobial properties. Similar compounds have been reported to exhibit activity against various pathogens .

Case Studies and Research Findings

Several studies have focused on the biological activities of related compounds:

StudyFindings
Umesha et al. (2009) Identified significant cytotoxicity in breast cancer cells when using pyrazole derivatives; synergistic effects observed with doxorubicin.
Parish et al. (1984) Demonstrated antifungal activity in pyrazole derivatives against several phytopathogenic fungi.
Recent Advances in Heterocycles Highlighted the role of heterocyclic compounds in developing anti-tubercular agents; emphasizes the importance of structure in biological activity.

Q & A

Q. How to address discrepancies in reported cytotoxicity levels between academic and industry studies?

  • Methodological Answer : Divergence often stems from assay conditions (e.g., serum concentration in cell media). Replicate experiments using standardized protocols (e.g., CLSI guidelines). Cross-validate with alternative assays (Annexin V/PI flow cytometry vs. LDH release). Meta-analysis of raw data (via platforms like Zenodo) identifies confounding variables .

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